molecular formula C7H2BrFIN B2493992 6-Bromo-2-fluoro-3-iodobenzonitrile CAS No. 217816-65-4

6-Bromo-2-fluoro-3-iodobenzonitrile

Cat. No.: B2493992
CAS No.: 217816-65-4
M. Wt: 325.907
InChI Key: NOAFPTRNLAQJNL-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For example, starting with 2-fluorobenzonitrile, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination can be achieved using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Coupling Reactions: Products are biaryl or alkyl-aryl compounds.

    Reduction Reactions: The primary product is the corresponding benzylamine derivative.

Scientific Research Applications

6-Bromo-2-fluoro-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzonitrile depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack. In cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .

Properties

IUPAC Name

6-bromo-2-fluoro-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAFPTRNLAQJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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